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molecular formula C7H8N2O2 B1200077 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione CAS No. 5466-00-2

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B1200077
M. Wt: 152.15 g/mol
InChI Key: UPLURGSDLNKCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754092B2

Procedure details

A solution of ethyl 2-oxocyclopentanecarboxylate (15.6 g, 0.10 mol), urea (9.0 g 0.15 mol) and hydrochloric acid (37%, aqueous, 5 mL) in EtOH (100 mL) was heated to 80° C. for 24 h. The mixture was cooled to rt and the precipitate was collected by filtration and dried to afford 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (11.1 g, 73%) as a white solid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9]CC)=O.[NH2:12][C:13]([NH2:15])=[O:14].Cl>CCO>[NH:12]1[C:2]2[CH2:6][CH2:5][CH2:4][C:3]=2[C:7](=[O:9])[NH:15][C:13]1=[O:14]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
9 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(NC(C2=C1CCC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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